molecular formula C11H11BrFNO B7860279 5-bromo-N-cyclopropyl-2-fluoro-N-methylbenzamide

5-bromo-N-cyclopropyl-2-fluoro-N-methylbenzamide

Cat. No.: B7860279
M. Wt: 272.11 g/mol
InChI Key: KZPRFQONDDHHDZ-UHFFFAOYSA-N
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Description

5-Bromo-N-cyclopropyl-2-fluoro-N-methylbenzamide is a chemical compound with the molecular formula C11H11BrFNO It is a benzamide derivative characterized by the presence of bromine, fluorine, cyclopropyl, and methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-cyclopropyl-2-fluoro-N-methylbenzamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-cyclopropyl-2-fluoro-N-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate reactions.

    Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted benzamides.

Scientific Research Applications

5-Bromo-N-cyclopropyl-2-fluoro-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-N-cyclopropyl-2-fluoro-N-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-fluoro-N-methylbenzamide: Similar in structure but lacks the cyclopropyl group.

    2-Bromo-5-fluoro-N-methylbenzamide: Another similar compound with slight variations in the position of substituents.

Uniqueness

5-Bromo-N-cyclopropyl-2-fluoro-N-methylbenzamide is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may provide advantages in specific applications, such as increased binding affinity to certain biological targets or enhanced stability under certain conditions.

Properties

IUPAC Name

5-bromo-N-cyclopropyl-2-fluoro-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFNO/c1-14(8-3-4-8)11(15)9-6-7(12)2-5-10(9)13/h2,5-6,8H,3-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPRFQONDDHHDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C(=O)C2=C(C=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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